2-Phenylbenzaldehyde CAS number 1203-68-5
2-Phenylbenzaldehyde CAS number 1203-68-5
An In-Depth Technical Guide to 2-Phenylbenzaldehyde CAS Number: 1203-68-5
Abstract
This technical guide provides a comprehensive overview of 2-Phenylbenzaldehyde (also known as Biphenyl-2-carboxaldehyde), CAS Number 1203-68-5. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's physicochemical properties, provides a robust and validated synthetic protocol, discusses its spectroscopic signature, and explores its significant applications as a versatile building block in organic synthesis and medicinal chemistry. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative references, ensuring scientific integrity and practical utility.
Core Compound Identification and Physicochemical Properties
2-Phenylbenzaldehyde is an aromatic aldehyde featuring a biphenyl scaffold. This structure, which combines a reactive aldehyde group with the stable, lipophilic biphenyl backbone, makes it a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1203-68-5 | [2] |
| Molecular Formula | C₁₃H₁₀O | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Clear liquid to semi-solid | [1] |
| Boiling Point | 91-92 °C at 0.15 mmHg | |
| Density | 1.130 g/mL at 25 °C | |
| Refractive Index (n20/D) | >1.6220 | |
| SMILES | O=Cc1ccccc1-c2ccccc2 | [2] |
| InChI Key | LCRCBXLHWTVPEQ-UHFFFAOYSA-N | [2] |
Synthesis and Purification: A Validated Protocol
The construction of the C-C bond between the two phenyl rings is the crucial step in synthesizing the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is a highly efficient, versatile, and widely adopted method for this transformation, offering broad functional group tolerance and high yields.[3][4] This protocol details the synthesis of 2-Phenylbenzaldehyde from commercially available 2-bromobenzaldehyde and phenylboronic acid.[5]
Causality of Experimental Design
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Catalyst System : A palladium(0) species is the active catalyst. We use Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. The Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst.
-
Base : A base, such as sodium carbonate (Na₂CO₃) or potassium fluoride (KF), is essential.[6][7] It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the critical transmetalation step with the palladium center.[4][7]
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[6][8] This biphasic system effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction at the interface.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 2-bromobenzaldehyde + Phenylboronic Acid → 2-Phenylbenzaldehyde
Materials:
-
2-bromobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.06 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition & Degassing : Add a 4:1 mixture of 1,4-dioxane and deionized water. Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution : Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromobenzaldehyde is consumed (typically 4-8 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction : Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-Phenylbenzaldehyde as a clear liquid.
Workflow Visualization
Caption: Suzuki-Miyaura synthesis and purification workflow for 2-Phenylbenzaldehyde.
Applications in Medicinal Chemistry and Organic Synthesis
The true value of 2-Phenylbenzaldehyde lies in its utility as a versatile synthetic intermediate.[1] The biphenyl motif is a privileged structure in medicinal chemistry, found in numerous therapeutics where it often contributes to potent biological activity through enhanced protein-ligand interactions.[9][10]
Precursor to Bioactive Heterocycles
The aldehyde group of 2-Phenylbenzaldehyde is a reactive handle for constructing a wide variety of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[11][12][13] For example, condensation reactions with amines, hydrazines, or amidines can lead to the formation of:
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Schiff Bases and Imines : Formed by reaction with primary amines, these intermediates can be further reduced to secondary amines or used in the synthesis of other heterocycles. Schiff bases derived from benzaldehydes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[14][15]
-
Phthalazinones : While not a direct reaction, oxidation of 2-phenylbenzaldehyde to 2-phenylbenzoic acid provides a direct precursor for condensation with hydrazine to form phenyl-substituted phthalazinones, a class of compounds with noted anticancer and anti-inflammatory activities.[11]
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Quinazolinones : Reaction with 2-aminobenzamides can yield quinazolinone derivatives, a scaffold present in drugs with sedative and anticonvulsant effects.[16]
Role in Drug Discovery and Development
The biphenyl core is a key pharmacophore in many approved drugs. Its presence can enhance lipophilicity, improve metabolic stability, and provide a rigid scaffold that orients other functional groups for optimal binding to biological targets.[9] Using 2-Phenylbenzaldehyde allows for the strategic introduction of this valuable motif early in a synthetic sequence. Derivatives have been investigated for a range of pharmacological activities, including diuretic, antimicrobial, and antifungal applications.[17][18]
Visualization of Synthetic Utility
Caption: Synthetic utility of 2-Phenylbenzaldehyde as a precursor to key intermediates.
Safety, Handling, and Storage
Proper handling of 2-Phenylbenzaldehyde is crucial for laboratory safety. It is classified as an irritant. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.
| Parameter | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. | |
| In case of Contact | Eyes : Rinse immediately with plenty of water for at least 15 minutes. Skin : Wash off with soap and plenty of water. Seek medical attention if irritation persists. | |
| Fire Hazard | Combustible liquid. Keep away from heat and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction. |
Conclusion
2-Phenylbenzaldehyde (CAS 1203-68-5) is a valuable and versatile chemical intermediate. Its biphenyl structure and reactive aldehyde functionality make it a key building block for synthesizing complex organic molecules, particularly heterocyclic scaffolds of high interest in medicinal chemistry and drug discovery. The robust Suzuki-Miyaura coupling provides a reliable and scalable synthetic route. Understanding its properties, synthesis, and safe handling procedures, as detailed in this guide, enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and other high-value chemical products.
References
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Dikusar, E. A., & Potkin, V. I. (2019). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Available at: [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]
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Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Available at: [Link]
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ResearchGate. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available at: [Link]
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Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
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Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
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Maiti, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Available at: [Link]
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Semantic Scholar. (2009). Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Retrieved from [Link]
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